molecular formula C8H8ClNO B136720 1-[6-(Chloromethyl)pyridin-2-yl]ethanone CAS No. 135450-44-1

1-[6-(Chloromethyl)pyridin-2-yl]ethanone

Cat. No. B136720
CAS RN: 135450-44-1
M. Wt: 169.61 g/mol
InChI Key: YQKSTWSKIKGDPH-UHFFFAOYSA-N
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Description

“1-[6-(Chloromethyl)pyridin-2-yl]ethanone” is a chemical compound with the molecular formula C8H8ClNO . It is also known by its synonyms 1-[6-(Chloromethyl)-2-pyridinyl]ethanone .


Molecular Structure Analysis

The molecular structure of “1-[6-(Chloromethyl)pyridin-2-yl]ethanone” can be represented by the InChI string: InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 . This indicates that the molecule consists of a pyridine ring with a chloromethyl group at the 6th position and an ethanone group at the 1st position .

Safety and Hazards

The safety data sheet (SDS) for “1-[6-(Chloromethyl)pyridin-2-yl]ethanone” provides information about its hazards, handling, storage, and disposal . It’s important to refer to the SDS for detailed safety information.

properties

IUPAC Name

1-[6-(chloromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSTWSKIKGDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (7.8 ml) was dropwise added to a mixture of 2-acetyl-6-hydroxymethylpyridine (10.0 g) and N,N-dimethylformamide (15.4 ml) in ethyl acetate (100 ml) under ice-cooling with stirring and the mixture was stirred at the same temperature for 3 hours. The reaction mixture was added to water and adjusted to pH 7.5 with potassium carbonate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated to give 2-acetyl-6-chloromethylpyridine (10.85 g) as an oil.
Quantity
7.8 mL
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reactant
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10 g
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reactant
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15.4 mL
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reactant
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100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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